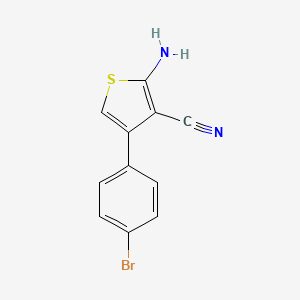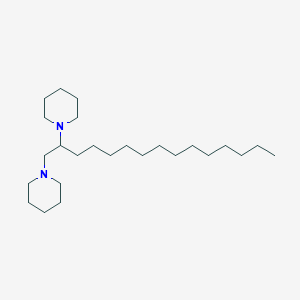![molecular formula C16H14N2O4 B14400814 Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate CAS No. 89645-37-4](/img/structure/B14400814.png)
Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of an acetyloxy group and a cyano group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indolizines, including Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate, can be achieved through several methods. One common approach involves the use of 2-(pyridin-2-yl)acetonitrile and selenium dioxide . Another method includes the Pd-catalyzed regioselective annulation of 2-(pyridine-2-yl) acetonitrile derivatives and propargyl carbonates . These reactions typically require specific conditions such as the presence of a phosphine ligand to ensure regioselectivity.
Industrial Production Methods
Industrial production of indolizines often involves large-scale synthesis using transition metal-catalyzed reactions. The use of oxidative coupling and other advanced methodologies has been explored to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like selenium dioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the acetyloxy group.
Common Reagents and Conditions
Oxidation: Selenium dioxide in ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine derivatives with additional oxygen functionalities, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate involves its interaction with various molecular targets. The indolizine core can interact with enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways . The presence of the acetyloxy and cyano groups can further influence its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A structurally related compound with a fused pyrrole and benzene ring.
Pyrrole: A simpler heterocyclic compound with a single five-membered ring.
Pyridine: A six-membered nitrogen-containing heterocycle.
Uniqueness
Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate is unique due to its combination of functional groups and the indolizine core. This combination provides a distinct set of chemical properties and reactivity patterns that are not observed in simpler indole, pyrrole, or pyridine derivatives .
Eigenschaften
CAS-Nummer |
89645-37-4 |
|---|---|
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
ethyl 3-(2-acetyloxyindolizin-3-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H14N2O4/c1-3-21-16(20)12(10-17)8-14-15(22-11(2)19)9-13-6-4-5-7-18(13)14/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
YVNMAMVRSRWDIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=C(C=C2N1C=CC=C2)OC(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Methylsulfanyl)methoxy]methyl}thiophene](/img/structure/B14400734.png)
![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)
![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)

![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)
![(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine](/img/structure/B14400756.png)

![Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester](/img/structure/B14400766.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14400777.png)
![3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14400785.png)



